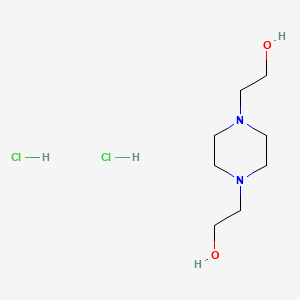
3,4-dichloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide
Overview
Description
3,4-dichloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide, also known as ODM-201, is a non-steroidal androgen receptor antagonist. It is a promising compound that has shown potential in the treatment of prostate cancer.
Mechanism of Action
3,4-dichloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide works by binding to the androgen receptor and preventing the binding of androgens, such as testosterone and dihydrotestosterone. This inhibits the growth of prostate cancer cells, which are dependent on androgens for growth and survival.
Biochemical and Physiological Effects:
3,4-dichloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide has been shown to decrease prostate-specific antigen (PSA) levels, a marker of prostate cancer progression. It also reduces the size of prostate tumors and delays the progression of the disease. In addition, 3,4-dichloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide has been shown to have a favorable safety profile, with fewer side effects compared to other androgen receptor antagonists.
Advantages and Limitations for Lab Experiments
One of the advantages of 3,4-dichloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide is its high specificity for the androgen receptor, which reduces the risk of off-target effects. It also has a favorable safety profile, which makes it a promising candidate for further clinical development. However, one limitation of 3,4-dichloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several future directions for the development of 3,4-dichloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide. One area of interest is the combination of 3,4-dichloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Another direction is the investigation of 3,4-dichloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide in other cancers, such as breast or ovarian cancer, which may also be dependent on androgens for growth and survival. Finally, the development of 3,4-dichloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide analogs with improved pharmacokinetic properties may further enhance its clinical potential.
Scientific Research Applications
3,4-dichloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential use in the treatment of prostate cancer. It has been shown to have a high affinity for the androgen receptor and can effectively inhibit the growth of prostate cancer cells in vitro and in vivo. In addition, 3,4-dichloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide has been shown to have a favorable safety profile and fewer side effects compared to other androgen receptor antagonists.
properties
IUPAC Name |
3,4-dichloro-N-(2,4-dimethoxyphenyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3S/c1-22-9-6-7-11(12(8-9)23-2)20-17(21)16-15(19)14-10(18)4-3-5-13(14)24-16/h3-8H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDBWBZFVKJLOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3482985.png)

![4-[4-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothien-2-yl]butanoic acid](/img/structure/B3483013.png)
![2-(3,4-dimethylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B3483015.png)


![7-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3483027.png)

![7-(difluoromethyl)-N-(3-ethylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3483047.png)
![N-(5-chloro-2-cyanophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3483050.png)
![N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3483054.png)
![7-(difluoromethyl)-5-methyl-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3483062.png)
![7-(difluoromethyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3483070.png)